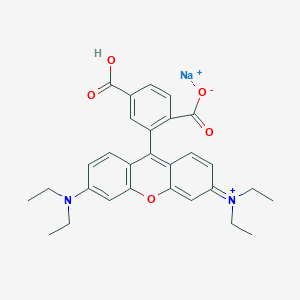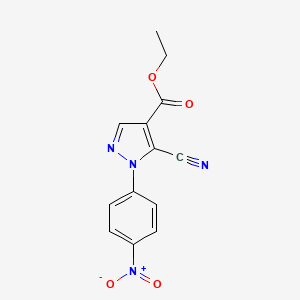
1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorine atom, a phenyl group, and multiple diethylamino groups, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride typically involves multiple steps, including the formation of the indole core, introduction of the fluorine atom, and attachment of the diethylamino groups. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Fluorination: Introduction of the fluorine atom can be done using electrophilic fluorinating agents such as Selectfluor.
Attachment of Diethylamino Groups: This step may involve nucleophilic substitution reactions where diethylaminoethyl groups are introduced using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino groups or the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular functions. The fluorine atom and diethylamino groups play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole: Similar structure but with dimethylamino groups instead of diethylamino groups.
1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole: Lacks the fluorine atom.
1-(Bis(2-(diethylamino)ethyl)amino)-5-chloro-3-phenylindole: Contains a chlorine atom instead of fluorine.
Uniqueness
1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
74758-22-8 |
|---|---|
Fórmula molecular |
C26H39Cl2FN4 |
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
2-[2-(diethylazaniumyl)ethyl-(5-fluoro-3-phenylindol-1-yl)amino]ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C26H37FN4.2ClH/c1-5-28(6-2)16-18-30(19-17-29(7-3)8-4)31-21-25(22-12-10-9-11-13-22)24-20-23(27)14-15-26(24)31;;/h9-15,20-21H,5-8,16-19H2,1-4H3;2*1H |
Clave InChI |
GPJUBGOOVPBHSD-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCN(CC[NH+](CC)CC)N1C=C(C2=C1C=CC(=C2)F)C3=CC=CC=C3.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



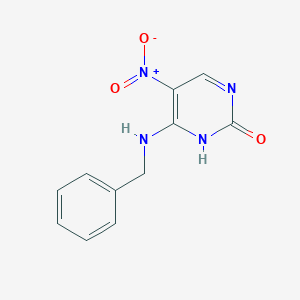
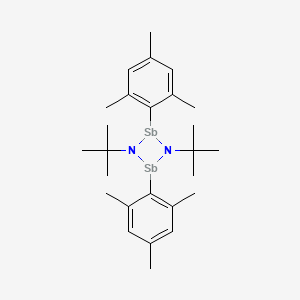
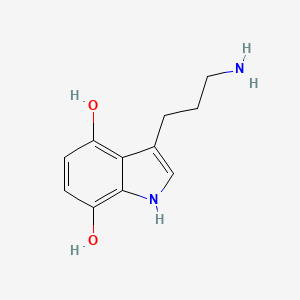
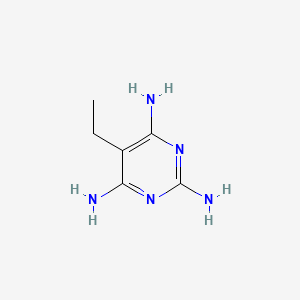

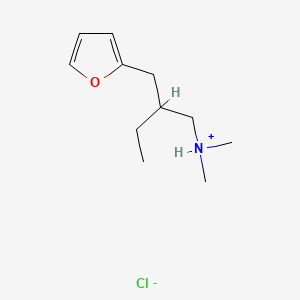
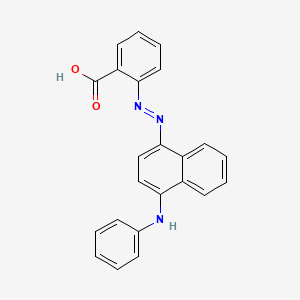
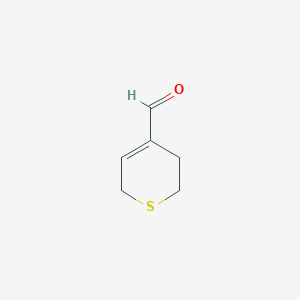
![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
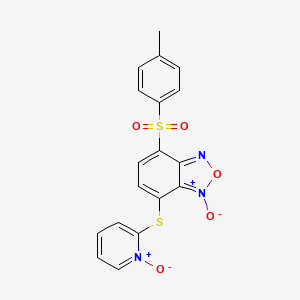
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)
